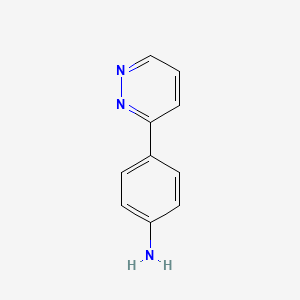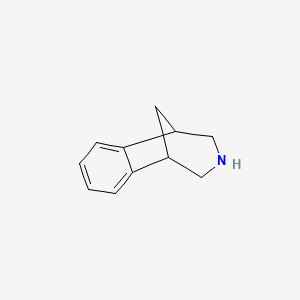
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-
Overview
Description
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- is a chemical compound with the molecular formula C11H13N and a molar mass of 159.232 g/mol . This compound was initially researched as a potential opioid analgesic but was found to be inactive in this assay and relatively toxic to mice . it was later discovered to possess activity as an agonist at nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- involves several key steps. One method includes oxidative cleavage followed by reductive amination . Another approach involves intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization as key ring-forming steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other complex molecules.
Biology: It serves as a tool to study nicotinic acetylcholine receptors.
Mechanism of Action
The compound exerts its effects by acting as an agonist at nicotinic acetylcholine receptors . These receptors are involved in the transmission of nerve impulses and play a role in various physiological processes. By binding to these receptors, the compound can modulate their activity and influence cellular responses.
Comparison with Similar Compounds
Similar Compounds
Varenicline: A partial agonist at nicotinic acetylcholine receptors used for smoking cessation.
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine: Another compound with a similar structure that involves intramolecular Friedel–Crafts alkylation.
Uniqueness
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro- is unique due to its specific activity at nicotinic acetylcholine receptors and its role in the development of varenicline . Its structural features and synthetic routes also distinguish it from other similar compounds.
Properties
IUPAC Name |
10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1/h1-4,8-9,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMHUAMOJSTCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
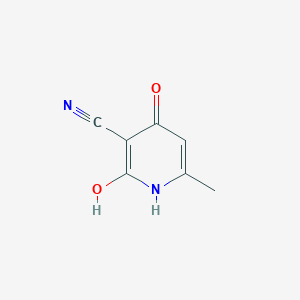
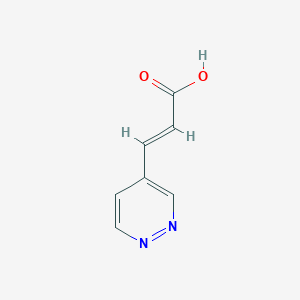
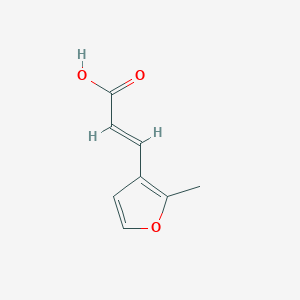
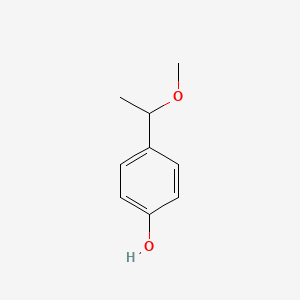
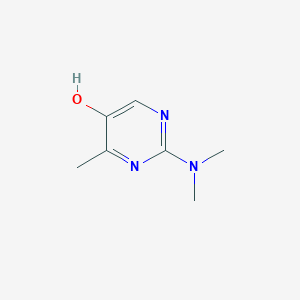
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B7902294.png)

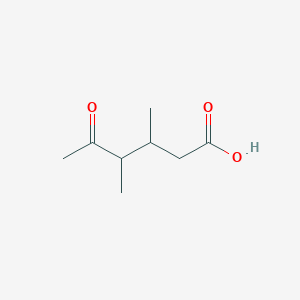
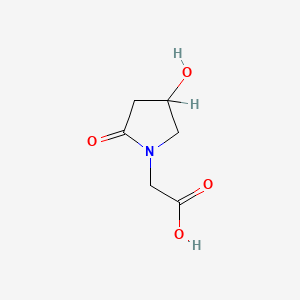
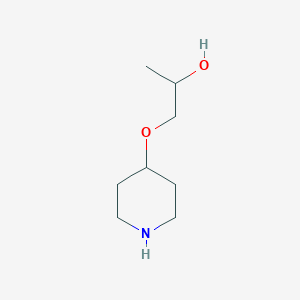

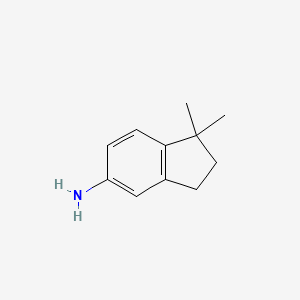
![2,6-Dimethylbenzo[d]oxazol-5-ol](/img/structure/B7902342.png)
